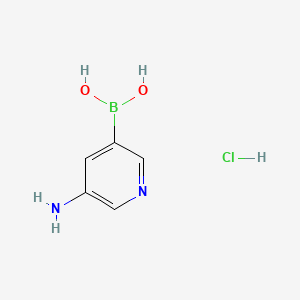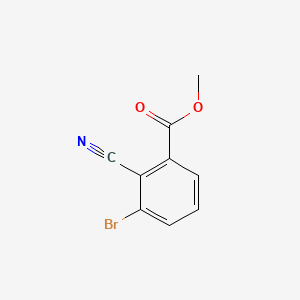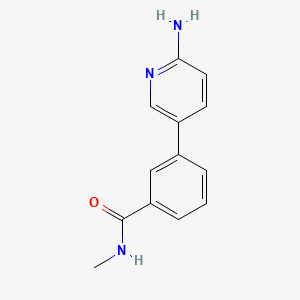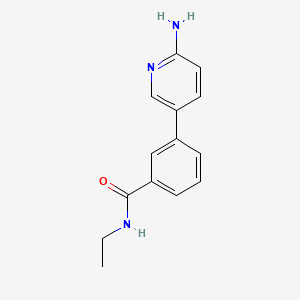![molecular formula C13H12ClN3O2S B581677 2-氨基-4-[(2-N-邻苯二甲酰亚胺)乙基]噻唑盐酸盐 CAS No. 137118-00-4](/img/structure/B581677.png)
2-氨基-4-[(2-N-邻苯二甲酰亚胺)乙基]噻唑盐酸盐
描述
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, also known as N-Phthalimidoethylthiazole, is a synthetic organic compound that is used in a variety of scientific and medical applications. It is a white crystalline solid that has a melting point of 220°C and a molecular weight of 229.29 g/mol. It is soluble in water, ethanol, and methanol, making it a useful reagent for a variety of laboratory experiments. N-Phthalimidoethylthiazole has been studied extensively in recent years due to its potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
腐蚀抑制
一项研究探索了使用类似化合物 2-氨基-4-甲基-噻唑作为盐酸溶液中低碳钢的腐蚀抑制剂。研究结果表明具有很高的腐蚀抑制效率,这归功于该化合物在金属表面上的强吸附,形成了一层阻挡膜。这表明 2-氨基-4-[(2-N-邻苯二甲酰亚胺)乙基]噻唑的衍生物可能在保护金属免受腐蚀方面具有潜在应用 (Yüce et al., 2014).
分子结构和相互作用研究
有报道称研究了 2-氨基-4-叔丁基-1,3-噻唑-5-羧酸乙酯的分子结构及其通过氢键与其他化合物的相互作用。此类研究为该化合物的化学行为以及在设计新材料或药物中的潜在应用提供了有价值的见解 (Lynch & McClenghan, 2004).
合成方法和衍生物
研究了噻唑作为盐酸中铜的腐蚀抑制剂的合成和潜在应用。该研究强调了该化合物在金属表面形成保护层的有效性,突出了 2-氨基-4-[(2-N-邻苯二甲酰亚胺)乙基]噻唑衍生物在防腐中的实际应用 (Farahati et al., 2019).
生物活性
一项研究重点介绍了 2-氨基噻唑衍生物作为代谢酶抑制剂的生物活性。这项研究强调了这些化合物在医学上的潜在应用,特别是在设计针对参与疾病的特定酶的药物方面 (Korkmaz, 2022).
生化分析
Biochemical Properties
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in electron transfer reactions, which are essential in many metabolic pathways. Additionally, the phthalimido group can form stable complexes with metal ions, further influencing biochemical processes. The interactions of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride with enzymes such as oxidoreductases and transferases have been documented, highlighting its role in catalyzing biochemical reactions .
Cellular Effects
The effects of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling cascades . Furthermore, it has been observed to affect the metabolic flux within cells, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules. For instance, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride has been shown to inhibit the activity of certain proteases, thereby regulating protein degradation pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can significantly impact its efficacy. In vitro studies have shown that 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride remains stable under controlled conditions for extended periods . Its degradation products can have varying effects on cellular function. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects .
Dosage Effects in Animal Models
The effects of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .
Metabolic Pathways
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics . The compound can also affect the levels of various metabolites, thereby influencing metabolic flux. Additionally, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride has been shown to modulate the activity of coenzymes, further impacting metabolic processes .
Transport and Distribution
The transport and distribution of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Binding proteins can facilitate the localization of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride to target sites, thereby enhancing its efficacy . The distribution of the compound within tissues can also influence its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications can direct 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride to specific organelles, such as mitochondria and endoplasmic reticulum . This localization is essential for the compound’s role in regulating cellular processes and metabolic pathways .
属性
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRVCKYGBAIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656825 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137118-00-4 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)






